![molecular formula C11H15N B1340414 N-Benzyl-2-methylprop-2-en-1-amine CAS No. 52853-55-1](/img/structure/B1340414.png)
N-Benzyl-2-methylprop-2-en-1-amine
Overview
Description
N-Benzyl-2-methylprop-2-en-1-amine (NBMPA) is an alkyl amine compound that has been studied extensively in recent years due to its wide range of potential applications. It is a highly versatile compound, with a variety of uses in scientific research, industrial processes, and medical treatments.
Scientific Research Applications
Synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline
N-Benzyl-2-methylprop-2-en-1-amine can be treated with a mixture of concentrated sulfuric acid and 85% phosphoric acid to produce 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline . This compound can then be reacted with aromatic carboxylic acid chlorides, and the subsequent reduction affords 2-arylalkyl tetrahydroisoquinolines .
Synthesis of 3-(Tetrahydroisoquinolin-2-yl)propionic Acid Derivatives
The 4,4-dimethyltetrahydroisoquinoline produced from N-Benzyl-2-methylprop-2-en-1-amine can be added to the C=C double bond of acrylonitrile and acrylamide to synthesize 3-(Tetrahydroisoquinolin-2-yl)propionic acid derivatives .
Conversion into 2-Functionalized Tetrahydroisoquinolines
N-Methallyl-3-(benzylamino)propanamide and N-benzyl-N′-phenylthiourea derivatives can be converted into 2-functionalized tetrahydroisoquinolines by the action of a mixture of sulfuric and phosphoric acids .
Synthesis of N-Benzyl Cyclo-tertiary Amines
N-Benzyl-2-methylprop-2-en-1-amine can be used in the synthesis of N-Benzyl cyclo-tertiary amines, which are basic building blocks of many active pharmaceutical ingredients . This synthesis is a green approach and is more efficient compared to traditional methods .
Engineering of Mesorhizobium Imine Reductase
N-Benzyl-2-methylprop-2-en-1-amine can be used in the engineering of Mesorhizobium imine reductase for better N-Benzyl cyclo-tertiary amine production . This research offers an efficient method for engineering imine reductase, significantly improving conversion and selectivity for N-Benzyl cyclo-tertiary amines .
Whole-Cell Biocatalysis
Using recombinant E. coli coexpressing Mesorhizobium imine reductase and glucose dehydrogenase, high conversions of N-Benzyl-2-methylprop-2-en-1-amine were achieved . This method aids drug synthesis and provides insights into the rational design of other enzymes .
properties
IUPAC Name |
N-benzyl-2-methylprop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10(2)8-12-9-11-6-4-3-5-7-11/h3-7,12H,1,8-9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKYBYPWDCWAOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CNCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10549470 | |
Record name | N-Benzyl-2-methylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-methylprop-2-en-1-amine | |
CAS RN |
52853-55-1 | |
Record name | N-(2-Methyl-2-propen-1-yl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52853-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-methylprop-2-en-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10549470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Benzyl-2-methyl-2-propen-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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